2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane ring system fused with an oxirane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through an annulation reaction, where a cyclopentane ring is fused with an oxirane ring.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the spirocyclic core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and influencing various cellular processes . This interaction can enhance the analgesic effects of morphine and reduce morphine tolerance by affecting pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: A potent sigma-1 receptor antagonist with similar biological activity.
2-Azabicyclo[3.2.1]octane: A compound with a similar spirocyclic structure but different biological properties.
1,2,4-Oxadiazole Derivatives: Compounds with similar chemical reactivity but different structural features.
Uniqueness
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is unique due to its specific spirocyclic structure and its ability to act as a sigma-1 receptor antagonist. This makes it a valuable compound for research in pain management and other therapeutic applications .
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSEEHJVONUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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